molecular formula C11H10BrNO3 B1414629 Ethyl 3-bromo-6-cyano-2-methoxybenzoate CAS No. 1807208-88-3

Ethyl 3-bromo-6-cyano-2-methoxybenzoate

Cat. No.: B1414629
CAS No.: 1807208-88-3
M. Wt: 284.11 g/mol
InChI Key: GABPYFSNNCZYML-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 6-position, and a methoxy group at the 2-position of the benzene ring, with an ethyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its electron-withdrawing substituents (cyano, bromo) and steric directing groups (methoxy). Its structural features enable applications in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules .

Properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-7(6-13)4-5-8(12)10(9)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPYFSNNCZYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-cyano-2-methoxybenzoate typically involves the bromination of 2-methoxybenzoic acid followed by the introduction of a cyano group. The esterification of the resulting compound yields the final product. The reaction conditions often include:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Cyanation: Introduction of the cyano group using reagents like copper(I) cyanide (CuCN) in a polar solvent.

    Esterification: Conversion to the ethyl ester using ethanol (EtOH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Oxidation Reactions: The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: Amines.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-methoxybenzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-methoxybenzoate depends on its application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, blocking substrate access. The bromine and cyano groups can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-bromo-6-cyano-2-methoxybenzoate with three analogous benzoate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (C11H7BrF3NO2)

  • Substituents: Bromo (3-position), cyano (2-position), trifluoromethyl (6-position).
  • Molecular Weight : 322.08 g/mol.
  • Key Differences: The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. The cyano group at the 2-position (vs. 6-position in the target) alters regioselectivity in electrophilic aromatic substitution.
  • Applications : Used in fluorinated drug candidates, leveraging the trifluoromethyl group’s bioisosteric properties .

Methyl 6-amino-2-bromo-3-methoxybenzoate (C9H9BrN2O3)

  • Substituents: Amino (6-position), bromo (2-position), methoxy (3-position).
  • Key Differences: The amino group at the 6-position introduces nucleophilic reactivity, contrasting with the electron-withdrawing cyano group in the target compound. Methyl ester (vs.
  • Applications: Intermediate in antimicrobial agents and kinase inhibitors, where the amino group enables further functionalization .

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (C11H12Br2O4)

  • Substituents : Bromo (3-position), bromomethyl (2-position), hydroxy (6-position), methoxy (4-position).
  • Molecular Weight : 368.02 g/mol.
  • Hydroxy group at the 6-position increases polarity and hydrogen-bonding capacity.
  • Applications : Precursor for heterocyclic compounds (e.g., benzofurans) via cyclization reactions .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (3), CN (6), OMe (2) C11H10BrNO3 ~284.11* Cross-coupling intermediates, drug synthesis
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate Br (3), CN (2), CF3 (6) C11H7BrF3NO2 322.08 Fluorinated pharmaceuticals
Methyl 6-amino-2-bromo-3-methoxybenzoate NH2 (6), Br (2), OMe (3) C9H9BrN2O3 ~289.09* Antimicrobial agents, kinase inhibitors
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate Br (3), BrCH2 (2), OH (6), OMe (4) C11H12Br2O4 368.02 Heterocyclic synthesis

*Calculated based on standard atomic weights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-cyano-2-methoxybenzoate
Reactant of Route 2
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Ethyl 3-bromo-6-cyano-2-methoxybenzoate

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